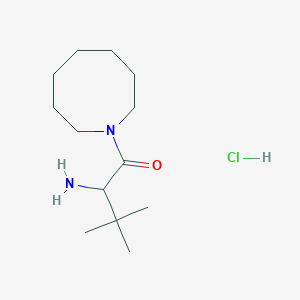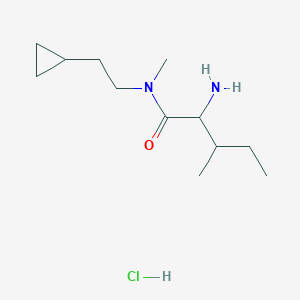
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride is a compound that is commonly used in scientific research. It is a synthetic compound that has been synthesized through a number of methods. This compound has been found to have a number of biochemical and physiological effects, which make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves its binding to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects.
Biochemical and Physiological Effects
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have sedative effects, which means that it can induce sleep. This compound has also been found to have anticonvulsant effects, which means that it can prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride in lab experiments is its ability to bind to the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its binding to this receptor can lead to the inhibition of neurotransmitter release. This inhibition can result in a number of physiological and biochemical effects, which can be studied in lab experiments. One of the limitations of using this compound in lab experiments is its potential side effects, which can include sedation and reduced motor function.
Direcciones Futuras
There are a number of future directions for the study of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride. One direction is the study of its effects on different neurotransmitters and their receptors. Another direction is the study of its effects on different physiological and biochemical processes. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new properties and applications.
Métodos De Síntesis
The synthesis of 2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride involves a number of steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one. The hydrochloride salt of this compound is then formed by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride has a number of scientific research applications. It has been used as a tool to study the effects of certain neurotransmitters on the central nervous system. This compound has been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of neurotransmitter release. It has also been used to study the effects of certain drugs on the central nervous system.
Propiedades
IUPAC Name |
2-amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.ClH/c1-13(2,3)11(14)12(16)15-9-7-5-4-6-8-10-15;/h11H,4-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQQPRBGMDTASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(azocan-1-yl)-3,3-dimethylbutan-1-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)